![molecular formula C18H21NO3 B4756130 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide](/img/structure/B4756130.png)
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide
Overview
Description
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide, also known as Compound A, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide A has also been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide A has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the improvement of cognitive function. 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide A has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide A in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation of using 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide A, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis method to improve yield and purity, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new formulations of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide A that improve its solubility and bioavailability could also be an area of future research.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide A has been studied for its potential application in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide A has been found to protect neurons from oxidative stress and reduce inflammation. In anti-inflammatory therapy, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11-8-13(3)18(21)15(9-11)19-17(20)10-22-16-7-5-6-12(2)14(16)4/h5-9,21H,10H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCOTFOWEHCKNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=CC(=C2O)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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